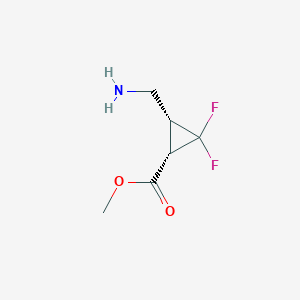
Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is a synthetic compound characterized by the presence of a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group and fluorine atoms. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the aminomethyl group may facilitate interactions with biological macromolecules. The cyclopropane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-(aminomethyl)-cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate: Bromine atoms confer distinct electronic and steric effects compared to fluorine.
Uniqueness
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-3(2-9)6(4,7)8/h3-4H,2,9H2,1H3/t3-,4-/m0/s1 |
InChI Key |
OYIFJSOOGJAEAW-IMJSIDKUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](C1(F)F)CN |
Canonical SMILES |
COC(=O)C1C(C1(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


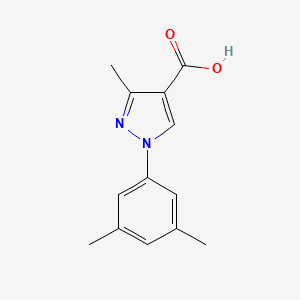
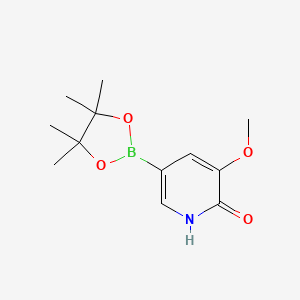

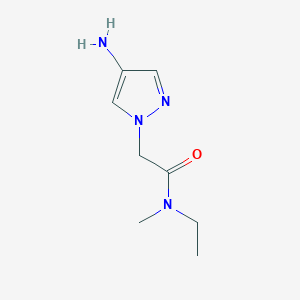
![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
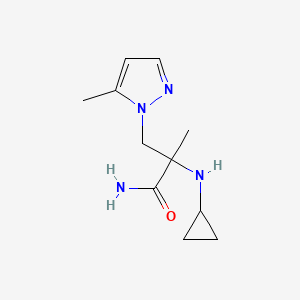
![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)
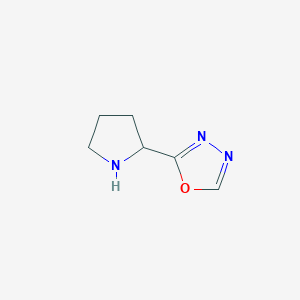


![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)
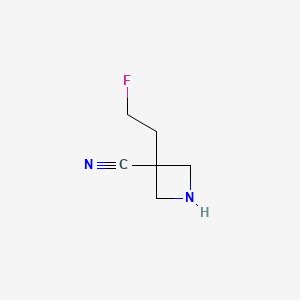
![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
